(S)-5-Isobutylpyrrolidine-2,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
53618-00-1 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(5S)-5-(2-methylpropyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C8H13NO2/c1-5(2)3-6-7(10)4-8(11)9-6/h5-6H,3-4H2,1-2H3,(H,9,11)/t6-/m0/s1 |
InChI Key |
CPQISGPODAZNLC-LURJTMIESA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)CC(=O)N1 |
Canonical SMILES |
CC(C)CC1C(=O)CC(=O)N1 |
Origin of Product |
United States |
The Significance of Pyrrolidine 2,4 Dione Scaffolds in Chemical Biology
The pyrrolidine-2,4-dione (B1332186) ring system is a recurring motif in a number of naturally occurring compounds and has captured the attention of medicinal chemists due to its wide spectrum of biological activities. This heterocyclic scaffold is a key component of tetramic acids, a class of compounds known for their diverse and potent biological effects.
The importance of the pyrrolidine-2,4-dione scaffold is underscored by its presence in molecules exhibiting a range of activities, including:
Antimicrobial and Antifungal Properties: Derivatives of pyrrolidine-2,4-dione have demonstrated notable efficacy against various bacterial and fungal strains. nih.gov
Antiviral Activity: Certain compounds incorporating this scaffold have shown potential as antiviral agents, including activity against HIV-1. nih.gov
Antineoplastic Effects: The pyrrolidine-2,4-dione core is found in molecules with anticancer properties, highlighting its potential in oncology research. nih.gov
Herbicidal and Insecticidal Applications: The biological activity of this scaffold extends to the agricultural sector, with some derivatives showing promise as herbicides and insecticides. researchgate.net
The versatility of the pyrrolidine-2,4-dione scaffold allows for chemical modifications at various positions, enabling the generation of diverse libraries of compounds for biological screening. This adaptability makes it an attractive starting point for the development of new drugs and biological probes.
An Overview of S 5 Isobutylpyrrolidine 2,4 Dione As a Research Target
Established Synthetic Routes to Pyrrolidine-2,4-diones
The synthesis of the pyrrolidine-2,4-dione core, a key structural motif in various biologically active compounds, is achieved through several established routes. These methods often involve cyclization reactions and the use of specific precursors to build the heterocyclic ring system.
General Cyclization Reactions in Pyrrolidine-2,4-dione Synthesis
The formation of the pyrrolidine-2,4-dione ring is frequently accomplished through intramolecular cyclization reactions. One common strategy involves the cyclodehydration of precursor molecules. For instance, the cyclization of certain acetoxyimino- and hydroxyimino-pyrrolidin-2-one derivatives can be induced by treatment with sodium hydroxide (B78521) or boiling acetic anhydride, respectively, leading to the formation of fused pyrrolo[3,4-d] researchgate.netnih.govorganic-chemistry.orgtriazol-4(2H,4H)-ones. researchgate.net Another approach involves the hydrazine-mediated cyclization of alkylated 3-aroyl-1H-quinolin-4-ones. researchgate.net
Multicomponent reactions also provide an efficient pathway to substituted pyrrolidine-2,3-diones, which are closely related to the 2,4-dione isomers. tandfonline.comnih.govjst-ud.vn These reactions often involve the condensation of aldehydes, amines, and a third component like dialkyl acetylenedicarboxylate (B1228247) or ethyl 2,4-dioxovalerate. nih.govjst-ud.vn The resulting polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be further functionalized. nih.gov
Specific Precursors and Reaction Conditions for this compound Analogues
The synthesis of analogues of this compound often employs specific starting materials and reaction conditions to introduce the desired stereochemistry and substituents.
Chiral L-amino acids and their corresponding esters are valuable precursors for the enantioselective synthesis of pyrrolidine derivatives. researchgate.netgeorgiasouthern.edu A general methodology involves converting a protected L-amino acid into the corresponding aldehyde. researchgate.net Subsequent Horner-Emmons olefination yields an α,β-unsaturated ester, which can then undergo intramolecular cyclization with tosylmethyl isocyanide (TosMIC) to construct the pyrrole (B145914) ring system. researchgate.net This approach allows the chirality of the starting amino acid to be transferred to the final pyrrolidine product. For example, L-proline can be used in multicomponent reactions to synthesize N-benzyl pyrrolidine-2-carboxylate, a precursor for more complex pyrrolidine derivatives. tandfonline.com
While direct diketene-mediated routes for this compound were not extensively detailed in the provided search results, diketene (B1670635) is a well-known reagent in the synthesis of β-keto amides and related structures, which are key intermediates in the formation of various heterocyclic compounds. The reaction of diketene with amines or other nucleophiles can provide precursors that can be further elaborated and cyclized to form dione (B5365651) structures.
The Knoevenagel condensation is a versatile reaction for forming carbon-carbon bonds and is particularly useful in the synthesis of unsaturated dione structures. wikipedia.org This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or pyrrolidine. researchgate.netrepec.orgjuniperpublishers.com For instance, the condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with ethyl orthoformate yields a 3-ethoxymethylene derivative, which can be further reacted with various nucleophiles. nih.gov Similarly, condensation with aromatic aldehydes can lead to 3-arylidene-1,5-diphenylpyrrolidine-2,4-diones. nih.gov The Knoevenagel condensation has been used to synthesize intermediates for glitazones by reacting thiazolidine-2,4-dione with various benzaldehydes. researchgate.netjuniperpublishers.com Pyrrolidine has been shown to be a more efficient catalyst than piperidine in some of these reactions. researchgate.netrepec.orgjuniperpublishers.com
Enantioselective Synthesis Strategies for Chiral Pyrrolidine-2,4-diones
Achieving high enantioselectivity is crucial for the synthesis of chiral pyrrolidine-2,4-diones intended for biological applications. Several strategies have been developed to this end.
One prominent approach is the use of chiral starting materials derived from the chiral pool, such as L-amino acids. As mentioned earlier, the inherent chirality of amino acids can be preserved throughout the synthetic sequence to yield enantiomerically enriched pyrrolidine products. researchgate.net
Another powerful strategy involves asymmetric catalysis. This can include the use of chiral catalysts for key bond-forming reactions. For example, biocatalytic approaches using enzymes like laccases have been employed for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. rsc.org Enzymes such as ketoreductases can be used for the asymmetric reduction of keto-esters to produce chiral hydroxy-esters, which are valuable intermediates. nih.gov The use of chiral organocatalysts, such as those derived from (S)-diphenylprolinol, has also proven effective in the enantioselective reduction of prochiral ketones, a reaction type that can be applied to the synthesis of chiral building blocks for pyrrolidines. acs.org
Furthermore, diastereoselective reactions can be employed, where a chiral auxiliary is used to control the stereochemical outcome of a reaction. The auxiliary can then be removed in a subsequent step. For instance, the synthesis of quaternary-substituted β-amino acids has been achieved through a diastereoselective three-component reaction followed by a Claisen rearrangement to yield highly functionalized pyrrolidinones. nih.gov
Chiral Auxiliary Approaches for Stereocontrol
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com The general principle involves attaching a chiral molecule to the substrate, performing the desired stereoselective transformation, and then removing the auxiliary to yield the enantiomerically enriched product. numberanalytics.com
In the context of synthesizing pyrrolidine derivatives, chiral auxiliaries attached to either the nitrogen or a side chain can effectively control the stereochemistry. For instance, the use of chiral sulfinimines has proven effective in diastereoselective Mannich reactions, which can be a key step in constructing the pyrrolidine ring in a stereocontrolled manner. nih.gov While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the provided results, the principle remains a viable and established strategy for achieving high levels of stereocontrol in the synthesis of substituted pyrrolidines. numberanalytics.comnih.gov
A notable example of a chiral auxiliary-mediated reaction is the asymmetric alkylation of a chiral ester enolate, which can achieve high enantiomeric excess (ee). numberanalytics.com This strategy could be adapted for the synthesis of precursors to this compound.
Table 1: Examples of Chiral Auxiliary-Mediated Reactions
Organocatalytic Methods for Asymmetric Induction
Asymmetric organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules, often utilizing small organic molecules as catalysts. nih.govbeilstein-journals.org Pyrrolidine-based organocatalysts, in particular, have demonstrated remarkable efficiency in a wide range of asymmetric transformations. beilstein-journals.orgmdpi.com These catalysts typically operate through the formation of transient iminium or enamine intermediates, which then react with high stereoselectivity. nih.gov
For the synthesis of substituted pyrrolidines, organocatalytic domino reactions, such as aza-Michael/aldol cascades, have been developed to construct the heterocyclic ring with multiple stereocenters in a single step. nih.gov For example, the reaction of α-ketoamides with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can yield highly functionalized pyrrolidin-2-ones with excellent diastereo- and enantioselectivities. nih.gov While not a direct synthesis of the dione, this highlights the potential of organocatalysis in building the core pyrrolidine structure with defined stereochemistry.
Furthermore, the Michael addition of aldehydes to nitroolefins, catalyzed by chiral pyrrolidine derivatives, is a well-established method for creating stereocenters. beilstein-journals.org The resulting products can then be further elaborated to form the desired pyrrolidine-2,4-dione. The efficiency of these catalysts can be tuned by modifying their structure, for instance, by introducing bulky substituents to create a specific steric environment around the catalytic site. beilstein-journals.org
Table 2: Organocatalytic Asymmetric Reactions for Pyrrolidine Synthesis
Metal-Catalyzed Asymmetric Synthesis of Pyrrolidine-2,4-dione Precursors
Metal-catalyzed reactions offer another powerful avenue for the asymmetric synthesis of pyrrolidine derivatives. nih.gov One prominent method is the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with activated olefins, which provides a direct route to substituted pyrrolidines. thieme-connect.de Copper catalysts, in particular, have shown significant utility in this transformation. thieme-connect.de By employing α-silylimines as precursors for the azomethine ylide, it is possible to access 5-unsubstituted pyrrolidines, a structural feature relevant to the target molecule. thieme-connect.de
Biocatalytic approaches, which utilize enzymes as catalysts, are also gaining prominence. For instance, the laccase-catalyzed oxidation of catechols to ortho-quinones, followed by a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, can produce highly functionalized pyrrolidine-2,3-diones with the formation of new all-carbon quaternary stereocenters. rsc.org This highlights the potential of biocatalysis in achieving stereoselective synthesis under mild conditions. rsc.org
Derivatization Strategies for Structural Modification of this compound
Once the core this compound structure is obtained, further modifications can be introduced to explore structure-activity relationships and develop new analogues. These derivatizations can be targeted at the nitrogen atom, the carbonyl groups, or the isobutyl side chain.
N-Substitution Reactions on the Pyrrolidine-2,4-dione Core
The nitrogen atom of the pyrrolidine-2,4-dione ring is a common site for derivatization. N-substitution can be readily achieved through various standard chemical transformations. For example, in a study on 1,5-diphenylpyrrolidine-2,4-dione, the nitrogen was part of the starting material, but the principles of N-functionalization are broadly applicable. nih.gov The synthesis of N-substituted maleimides, which then undergo cycloaddition reactions, is another common strategy to introduce diversity at the nitrogen position. nih.gov These reactions allow for the introduction of a wide range of alkyl, aryl, and functionalized groups onto the pyrrolidine nitrogen.
Modifications at the Carbonyl and Alkyl Positions
The carbonyl groups and the methylene group between them in the pyrrolidine-2,4-dione ring offer multiple sites for chemical modification. Condensation reactions are a key strategy for functionalizing the C3 position. For example, the condensation of 1,5-diphenylpyrrolidine-2,4-dione with ethyl orthoformate yields a 3-ethoxymethylene derivative. nih.gov This intermediate can then be reacted with various nucleophiles, such as hydrazines and amines, to introduce a diverse array of substituents at the C3 position. nih.gov
Furthermore, the active methylene group at C3 can participate in condensation reactions with aldehydes to form 3-arylidene derivatives. nih.gov These derivatives can then undergo further reactions, such as Michael additions, to introduce additional complexity and create new stereocenters. nih.gov
Synthesis of Complex Pyrrolidine-2,4-dione Conjugates
The pyrrolidine-2,4-dione scaffold can be incorporated into more complex molecular architectures through various conjugation strategies. For instance, a 3-substituted aminomethylene-1,5-diphenylpyrrolidine-2,4-dione derivative was cyclized with a malonate ester to produce a conjugate containing a tetrahydropyrimidine (B8763341) ring system. nih.gov This demonstrates the utility of the pyrrolidine-2,4-dione as a building block for the synthesis of more elaborate heterocyclic compounds. Such conjugations can lead to molecules with novel biological activities.
Chemical Reactivity and Transformation Pathways of S 5 Isobutylpyrrolidine 2,4 Dione
Reactions of Diketone Functionalities in Pyrrolidine-2,4-diones
The pyrrolidine-2,4-dione (B1332186) core contains a 1,3-dicarbonyl moiety, which is the source of much of its characteristic reactivity. This system is analogous to other well-known 1,3-dicarbonyl compounds like acetylacetone. vaia.compearson.com A key feature is the acidity of the methylene (B1212753) protons at the C3 position, located between the two electron-withdrawing carbonyl groups. pearson.com This acidity facilitates the formation of a stabilized enolate ion upon deprotonation by a base. This enolate is a versatile nucleophile in a variety of chemical reactions.
The 1,3-dicarbonyl system exists in equilibrium between the diketo form and two enol tautomers. This tautomerism is a critical aspect of its reactivity, as the enol form is essential for certain biological activities in related compounds. The enolate generated from the deprotonation of the C3 position can undergo several key transformations, as observed in the broader class of tetramic acids.
Key Reactions at the C3 Position:
Alkylation and Acylation: The nucleophilic enolate can react with various electrophiles. Alkylation introduces an alkyl group at the C3 position, while acylation, for instance through a Fries-type rearrangement, can introduce an acyl group. nih.gov
Condensation Reactions: The active methylene group at C3 can participate in condensation reactions with aldehydes and other carbonyl compounds, leading to the formation of C3-substituted derivatives.
The table below summarizes the general reactivity of the diketone functionality based on transformations observed in related pyrrolidine-2,4-dione systems.
| Reaction Type | Reagent/Conditions | Product Type |
| Enolate Formation | Base (e.g., NaOH, alkoxides) | Stabilized Carbanion/Enolate |
| Alkylation | Alkyl Halide | C3-Alkyl-pyrrolidine-2,4-dione |
| Acylation | Acyl Chloride / Anhydride | C3-Acyl-pyrrolidine-2,4-dione |
| Aldol Condensation | Aldehyde / Ketone | C3-Alkylidene-pyrrolidine-2,4-dione |
This table is based on the general reactivity of 1,3-dicarbonyl systems and tetramic acids.
Reactivity of the Nitrogen-Containing Heterocycle
The pyrrolidine (B122466) ring in (S)-5-Isobutylpyrrolidine-2,4-dione contains a lactam (a cyclic amide) functionality. The stability and reactivity of this lactam bond are of significant interest, particularly from a pharmaceutical stability perspective.
The formation of this compound itself is an example of the reactivity of the parent amino acid, (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin). This amino acid can undergo an intramolecular cyclization via nucleophilic attack of the primary amine onto the carboxylic acid group, forming the lactam ring with the elimination of water. researchgate.net This reaction is known to be dependent on factors such as pH and temperature. researchgate.net
Conversely, the primary reaction involving the lactam heterocycle is its cleavage through hydrolysis. This is a common degradation pathway for lactams, reverting the compound to its parent amino acid.
Key Reactions of the Lactam Ring:
Hydrolysis: The amide bond in the lactam ring can be cleaved under both acidic and basic conditions. This ring-opening reaction yields the corresponding amino acid, which in this case is pregabalin (B1679071). This process is a critical degradation pathway that needs to be monitored in pharmaceutical preparations of the parent drug. google.comgoogle.com The conversion of pyroglutamic acid, a related lactam, back to glutamic acid is a well-documented example of this type of reaction. google.com
Stereospecific Transformations and Racemization Studies
The proton attached to the C5 stereocenter is alpha to a carbonyl group and the ring nitrogen. Under certain conditions, this proton can become labile, meaning it can be removed and re-added. If this occurs, the stereochemical information at this center can be lost, leading to a mixture of (S) and (R) enantiomers, a process known as racemization or epimerization.
Studies on related amino acid derivatives, such as glutamic acid, have shown that racemization can occur under harsh conditions, such as heating in a strongly alkaline aqueous solution (e.g., pH > 13 at 160°C). researchgate.net Therefore, any chemical transformations involving this compound that require basic conditions or high temperatures must be carefully designed to avoid compromising the stereochemical integrity of the C5 center. Most standard synthetic transformations under neutral or mildly acidic/basic conditions at moderate temperatures are not expected to cause significant racemization at this center.
Stability and Degradation Pathways Relevant to Research Contexts
The stability of this compound is a key consideration in research, especially in the context of its role as a pharmaceutical impurity. google.comsci-hub.se The principal degradation pathway is the hydrolysis of the lactam ring, as discussed previously.
Computational studies on the formation of this lactam from pregabalin confirm that the reaction is pH-dependent, which implies that the stability of the lactam itself is also influenced by pH. researchgate.net In pharmaceutical formulations of pregabalin, the formation of this lactam is an undesired side reaction that indicates product degradation. google.com The stability of related heterocyclic compounds is often lower in alkaline solutions compared to acidic ones. researchgate.net
Besides lactam hydrolysis, the reactivity of the 1,3-dione system could also contribute to degradation, for example, through oxidative cleavage or other side reactions under specific research conditions, although these are less commonly reported compared to lactam ring-opening.
The table below outlines the primary stability concerns and degradation pathways.
| Degradation Pathway | Conditions | Consequence |
| Lactam Hydrolysis | Acidic or basic conditions, presence of water | Ring-opening to form the parent amino acid (pregabalin). researchgate.netgoogle.com |
| Racemization/Epimerization | Strong base, high temperature | Loss of stereochemical purity at the C5 position. researchgate.net |
| Diketone Reactions | Strong oxidizing agents, specific nucleophiles | Potential for ring modification or degradation at the C3 position. |
This table summarizes potential degradation pathways based on the compound's functional groups and literature on related structures.
Biological Activity and Mechanistic Investigations of S 5 Isobutylpyrrolidine 2,4 Dione
Research on Antimicrobial Activities
Derivatives of the pyrrolidine-2,4-dione (B1332186) and similar heterocyclic scaffolds have demonstrated notable antimicrobial properties. The following sections detail the research into their effectiveness against various microbial species and the proposed mechanisms underlying their action.
Broad-Spectrum Antimicrobial Potential
Research into synthetic heterocyclic compounds, such as thiazolidine-2,4-dione derivatives, has revealed their potential as antimicrobial agents. These compounds are of particular interest due to the growing global health concern of antibiotic resistance. Studies have shown that derivatives of these scaffolds can be synthesized and tested against a variety of microorganisms to address the need for new chemical entities to combat microbial infections. For instance, some 5-arylidene-thiazolidine-2,4-dione derivatives have been verified for antimicrobial activity against Gram-positive, Gram-negative, and alcohol acid-resistant bacteria, as well as yeast, using methods like disc diffusion.
Specific Activity Against Gram-Positive Bacteria
Several studies have highlighted that derivatives of the thiazolidine-2,4-dione scaffold exhibit significant activity, particularly against Gram-positive bacteria. In one study, all synthesized 5-arylidene-thiazolidine-2,4-dione derivatives demonstrated antimicrobial activity primarily against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL. This suggests a targeted spectrum of activity for this class of compounds. The issue of multidrug resistance is a significant challenge, especially with Gram-positive bacteria like Staphylococcus aureus, making the discovery of new effective agents crucial.
Proposed Molecular Mechanisms of Antimicrobial Action
The antimicrobial action of pyrrolidine-2,4-dione and related heterocyclic structures is believed to involve several molecular mechanisms. One of the proposed mechanisms for related thiazolidine-2,4-dione analogs is the inhibition of essential bacterial enzymes. For example, these compounds have been suggested to act by inhibiting cytoplasmic Mur ligases, which are crucial for the synthesis of the bacterial cell wall. Another potential mechanism is the disruption of the bacterial cell membrane's integrity, which can lead to the dissipation of the proton motive force and ultimately cell death. The specific mechanism can vary depending on the bacterial species and the chemical nature of the substituents on the heterocyclic ring.
Research on Antitumor and Anti-proliferative Activities
In addition to their antimicrobial properties, pyrrolidine-2,4-dione derivatives and their analogs have been investigated for their potential as anticancer agents. These studies have explored their efficacy in various cancer cell lines and the molecular pathways they modulate.
Evaluation in Cancer Cell Lines
A number of studies have evaluated the antitumor activity of compounds containing the pyrrolidine-2,4-dione or a similar heterocyclic core in various cancer cell lines. For example, certain 5-substituted 3-(1'-anilinoethylidene)pyrrolidine-2,4-diones have been assessed for their antineoplastic properties. In other research, derivatives of thiazolidine-2,4-dione have been shown to suppress the growth of several cancer cell lines, including those of the breast, colon, and prostate, both in vitro and in vivo. For instance, one study on new 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives found that compound 5d was active against a full panel of 60 human tumor cell lines, showing particular potency against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines.
Table 1: In Vitro Anticancer Activity of a Thiazolidine-2,4-dione Derivative (Compound 5d)
| Cell Line | Cancer Type | GI₅₀ (μM) |
|---|---|---|
| SR | Leukemia | 2.04 |
| NCI-H522 | Non-Small Cell Lung Cancer | 1.36 |
| COLO 205 | Colon Cancer | 1.64 |
| SF-539 | CNS Cancer | 1.87 |
| SK-MEL-2 | Melanoma | 1.64 |
| OVCAR-3 | Ovarian Cancer | 1.87 |
| RXF 393 | Renal Cancer | 1.15 |
| PC-3 | Prostate Cancer | 1.90 |
Data sourced from a study on 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives.
Molecular Targets and Pathway Modulation
The antitumor effects of pyrrolidine-2,4-dione derivatives are often attributed to their ability to modulate key cellular pathways, such as inducing apoptosis (programmed cell death) and inhibiting critical enzymes. Some pyrrolidinone derivatives have been identified as antineoplastic agents. For thiazolidine-2,4-dione derivatives, proposed mechanisms include the induction of apoptosis and the alteration of the cell cycle.
Enzyme inhibition is another significant mechanism. For example, certain derivatives have been found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. One study reported that a potent derivative inhibited VEGFR-2 with an IC₅₀ value of 0.22 ± 0.02 µM. DNA cleavage studies have also been conducted, revealing that some thiazolidine-2,4-dione derivatives can cause DNA damage in cancer cells, contributing to their cytotoxic effects.
Elucidation of Molecular Mechanisms of Action
Enantiomeric Specificity in Biological ActivityThe stereochemistry of a chiral drug can be critical to its biological activity, with one enantiomer (the eutomer) often being significantly more active or having a different pharmacological profile than the other (the distomer).mappingignorance.orgThis principle is fundamental in pharmacology. For a chiral compound like (S)-5-Isobutylpyrrolidine-2,4-dione, it is expected that the (S) and (R) enantiomers would exhibit different biological activities. However, without experimental data comparing the two, any discussion of enantiomeric specificity for this particular compound would be purely speculative.
Due to the absence of specific research data for this compound across these mandated sections, generating an article that is both scientifically robust and strictly confined to the provided outline is not feasible at this time.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Design Principles for Pyrrolidine-2,4-dione (B1332186) Analogues
The design of analogues based on the pyrrolidine-2,4-dione core follows several key principles aimed at optimizing biological activity. The inherent stereochemistry of the pyrrolidine (B122466) ring is a critical factor, as different stereoisomers can exhibit varied biological profiles due to distinct binding modes with enantioselective proteins. nih.gov The conformation of the pyrrolidine ring can be controlled by the strategic placement of substituents, which in turn influences the compound's pharmacological efficacy through inductive and stereoelectronic effects. nih.gov
For instance, in the development of dual inhibitors of cyclooxygenases (COX) and lipoxygenase (LOX), structural modifications of pyrrolidine-2,5-dione derivatives have led to the identification of potent anti-inflammatory agents. nih.gov The design strategy often involves creating diverse chemical libraries by introducing various substituents onto the core scaffold and evaluating their biological effects. rsc.org This approach allows for the systematic exploration of the chemical space around the pyrrolidine-2,4-dione nucleus to identify key structural features that govern activity.
Impact of Substitutions on Biological Activity
Substitutions at various positions of the pyrrolidine-2,4-dione ring play a crucial role in determining the biological activity and selectivity of the resulting analogues.
While specific studies focusing solely on the isobutyl group at the 5-position of (S)-5-Isobutylpyrrolidine-2,4-dione are not extensively detailed in the provided results, general principles of substitution at this position can be inferred. The size and lipophilicity of the substituent at the C5 position of the pyrrolidine ring can significantly influence its interaction with the target protein. The isobutyl group, being a moderately sized and lipophilic moiety, is expected to contribute to the binding affinity through hydrophobic interactions within the binding pocket of a target enzyme or receptor.
The substituent on the nitrogen atom of the pyrrolidine ring (N-substituent) has a profound impact on the biological profile of pyrrolidine-2,4-dione analogues. Research on N-substituted pyrrolidine-2,5-diones has demonstrated that modifications at this position can lead to potent and selective inhibitors of various enzymes. nih.govebi.ac.uk
Table 1: Influence of N-Substituents on COX Inhibition
| Compound | N-Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 13a | Cyclopropylcarbonyl | >100 | 3.24 | >30.8 |
| 13b | Cyclobutylcarbonyl | >100 | 2.56 | >39.0 |
| 13c | Cyclopentylcarbonyl | >100 | 1.87 | >53.4 |
| 13d | Cyclohexylcarbonyl | >100 | 1.12 | >89.2 |
| 13e | Phenylcarbonyl | >100 | 0.98 | >102.0 |
Data sourced from in-vitro assays of N-substituted pyrrolidine-2,5-dione derivatives as anti-inflammatory agents. ebi.ac.uk
Stereochemistry is a critical determinant of biological activity in pyrrolidine derivatives. The spatial orientation of substituents can lead to different binding modes and, consequently, different biological profiles. nih.gov The (S)-configuration at the 5-position of 5-isobutylpyrrolidine-2,4-dione (B14876528) specifies a particular three-dimensional arrangement of the isobutyl group, which will dictate how the molecule fits into a chiral binding site.
While direct studies on the stereochemical effects of this compound were not found, the importance of stereochemistry is well-documented for other pyrrolidine-containing compounds. For instance, the introduction of a chiral pyrrolidine scaffold can confer selectivity towards specific receptor isoforms. nih.gov
Ligand-Based SAR Approaches for Pyrrolidine-2,4-diones
Ligand-based SAR approaches are valuable when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules with known activities to derive a model that predicts the activity of new compounds. For pyrrolidine-2,4-diones, such approaches can involve the identification of a common pharmacophore, which is the spatial arrangement of essential features responsible for biological activity.
Quantitative structure-activity relationship (QSAR) studies are a key component of ligand-based design. In a study on pyrrolidine-2-carbonitrile (B1309360) derivatives as anti-diabetic agents, 3D-QSAR and pharmacophore modeling were used to rationally design novel compounds. researchgate.net These models help in understanding which structural properties, such as steric, electronic, and hydrophobic features, are critical for activity.
Receptor-Based SAR Approaches for Target Interaction Analysis
When the structure of the target protein is available, receptor-based SAR approaches, such as molecular docking, can provide detailed insights into the binding mode of ligands. Docking simulations can predict the preferred orientation of a ligand within the binding site and identify key interactions, such as hydrogen bonds and hydrophobic contacts.
For example, docking studies on pyrrolidine-2,5-dione derivatives as COX inhibitors have helped to rationalize their biological activity and selectivity. nih.govebi.ac.uk These studies revealed that the most active compounds fit well into the active site of the enzyme and form specific interactions with key amino acid residues. nih.gov Such analyses are instrumental in guiding the design of new analogues with improved potency and selectivity.
Predictive Models for Pyrrolidine-2,4-dione Activity
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for the development of predictive models that can forecast the biological activity of compounds. These models are instrumental in designing novel molecules with enhanced efficacy. For the pyrrolidine-2,4-dione scaffold, various predictive models have been developed to elucidate the key structural requirements for a range of biological activities.
Predictive modeling for pyrrolidine-2,4-dione derivatives and their analogs often involves the use of computational techniques to correlate the structural features of the compounds with their biological activities. These models are crucial for understanding the compound's mechanism of action and for guiding the synthesis of new, more potent derivatives.
A study focused on pyrrolidine analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors successfully generated robust QSAR models using multiple linear regression (MLR) and partial least squares (PLS) methods. nih.gov The analysis of 47 pyrrolidine analogs highlighted the significance of the shape flexibility index, Ipso atom E-state index, and electrostatic parameters such as the dipole moment in determining the inhibitory activity against DPP-IV. nih.gov Furthermore, the evaluation of these inhibitors using Lipinski's rule of five suggested a favorable pharmacokinetic profile, indicating their potential as drug candidates for type II diabetes mellitus. nih.gov
In the realm of antifungal agents, a three-dimensional QSAR (3D-QSAR) study was conducted on novel pyrrolidine-2,4-dione derivatives containing hydrazine (B178648) and diphenyl ether pharmacophores. rsc.org This study, which utilized a comparative molecular similarity index analysis (CoMSIA) model, provided insights into the SAR of these compounds against the fungus Rhizoctonia solani. rsc.org The 3D-QSAR analysis revealed that the introduction of hydrophobic fragments, such as 4-FPh, 4-ClPh, or 4-BrPh, at the R2 position could significantly enhance the antifungal activity. rsc.org
The following interactive table summarizes the findings from a study on pyrrolidine-2,4-dione derivatives and their antifungal activity, showcasing the relationship between different substituents and their biological effect.
| Compound ID | R1 Substituent | R2 Substituent | Antifungal Activity (IC50 in μg/mL) |
| 1a | H | 4-FPh | 10.5 |
| 1b | H | 4-ClPh | 8.2 |
| 1c | H | 4-BrPh | 7.5 |
| 2a | CH3 | 4-FPh | 12.1 |
| 2b | CH3 | 4-ClPh | 9.8 |
| 2c | CH3 | 4-BrPh | 8.9 |
This table is a representative example based on the descriptive findings in the source and is for illustrative purposes.
Furthermore, research on other closely related heterocyclic structures, such as thiazolidine-2,4-diones, provides valuable insights that can be extrapolated to pyrrolidine-2,4-diones. For instance, QSAR studies on thiazolidine-2,4-dione derivatives as antihyperglycemic agents have demonstrated the importance of physicochemical properties like partition coefficient, polarity, polarizability, and molecular volume in determining their activity. nih.gov Such studies often employ computational methods to calculate various thermodynamic, topological, and charge-dependent parameters to build a predictive mathematical model. nih.gov
Another QSAR study on 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors resulted in a robust model with a high correlation coefficient (R2) of 0.942. nih.gov This model, developed using multiple linear regression, successfully identified key structural features influencing the inhibitory activity, further aiding in the design of new potential treatments for diabetes mellitus. nih.gov
The collective findings from these predictive modeling studies on pyrrolidine-2,4-diones and their analogs underscore the importance of specific structural and physicochemical properties in dictating their biological activities. These models serve as a critical guide for the rational design and optimization of new therapeutic agents based on the pyrrolidine-2,4-dione scaffold.
Computational Chemistry and Molecular Modeling
Molecular Docking Studies for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as (S)-5-Isobutylpyrrolidine-2,4-dione, into the binding site of a macromolecular target, typically a protein.
Hypothetical Application to this compound:
To identify potential biological targets for this compound, a reverse docking approach could be employed. This would involve docking the compound against a library of known protein structures. The results, ranked by docking scores and binding energies, could suggest potential protein targets.
Once a potential target is identified, molecular docking can be used to analyze the binding mode. This analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the binding pocket. For instance, the carbonyl groups and the secondary amine of the pyrrolidine-2,4-dione (B1332186) ring are potential hydrogen bond donors and acceptors, while the isobutyl group can engage in hydrophobic interactions.
A hypothetical docking study of this compound into a generic enzyme active site might reveal the interactions detailed in the table below.
| Interaction Type | Functional Group of this compound | Potential Interacting Amino Acid Residue |
| Hydrogen Bond (Acceptor) | C2-Carbonyl Oxygen | Lysine, Arginine |
| Hydrogen Bond (Acceptor) | C4-Carbonyl Oxygen | Serine, Threonine |
| Hydrogen Bond (Donor) | N1-Amine Hydrogen | Aspartate, Glutamate |
| Hydrophobic Interaction | Isobutyl Group | Leucine, Isoleucine, Valine |
This table represents a hypothetical scenario and is not based on experimental data.
Molecular Dynamics Simulations for Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. By simulating the movements of atoms, MD can assess the stability of a ligand-protein complex and observe any conformational changes that may occur upon binding.
Hypothetical Application to this compound:
Following a promising docking result, an MD simulation of the this compound-protein complex would be performed. The simulation would be run for a sufficient duration (e.g., nanoseconds to microseconds) to observe the stability of the binding pose. Key metrics to analyze would include the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues. A stable complex would be indicated by low and converging RMSD values.
MD simulations can also reveal the flexibility of the ligand within the binding site and any induced-fit effects, where the protein undergoes conformational changes to accommodate the ligand. This information is crucial for understanding the thermodynamics and kinetics of binding.
Density Functional Theory (DFT) Analyses for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.
Hypothetical Application to this compound:
DFT calculations on this compound could be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential map. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
The electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack. This information is valuable for understanding its potential interactions with biological targets and for predicting its metabolic fate.
| DFT Calculated Property | Significance for this compound |
| Optimized Geometry | Provides the most stable three-dimensional structure. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |
| Electrostatic Potential | Shows charge distribution and potential interaction sites. |
| Atomic Charges | Quantifies the partial charges on each atom. |
This table represents a hypothetical scenario and is not based on experimental data.
Conformational Analysis of Pyrrolidine-2,4-dione Derivatives
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For cyclic structures like the pyrrolidine (B122466) ring, this is particularly important as ring puckering can significantly influence the orientation of substituents.
General Findings for Pyrrolidine-2,4-dione Derivatives:
Virtual Screening and Lead Optimization using Computational Techniques
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Once initial "hit" compounds are identified, lead optimization involves modifying their chemical structure to improve potency, selectivity, and pharmacokinetic properties.
Hypothetical Application for this compound Analogs:
If this compound were identified as a hit compound, virtual screening could be used to find structurally similar analogs with potentially improved activity. This would involve searching chemical databases for compounds with the same pyrrolidine-2,4-dione core but with different substituents.
Computational techniques would then be used for lead optimization. For example, modifications could be made to the isobutyl group to enhance hydrophobic interactions or to other parts of the molecule to introduce additional hydrogen bonding opportunities. The predicted binding affinity and other properties of these new analogs would be evaluated in silico before deciding on their synthesis and experimental testing. This iterative process of computational design and experimental validation is a cornerstone of modern drug discovery.
Advanced Analytical Characterization Techniques for S 5 Isobutylpyrrolidine 2,4 Dione Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable tools for probing the molecular architecture of (S)-5-isobutylpyrrolidine-2,4-dione. Each method offers unique insights into the compound's structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environments. While specific literature data for this compound is not widely available, predicted spectra and data from analogous structures like pyrrolidine-2,4-dione (B1332186) and 3-isobutylpyrrolidine-2,5-dione (B12884613) can offer valuable insights. hmdb.cachemicalbook.comnih.govnih.gov For instance, the predicted ¹³C NMR spectrum of a similar compound in D₂O shows distinct peaks for the different carbon atoms in the structure. hmdb.ca
Table 1: Predicted ¹³C NMR Data for a Related Pyrrolidine (B122466) Structure hmdb.ca
| Atom No. | Chemical Shift (ppm) |
| 6 | 170.60 |
| 9 | 132.49 |
| 3 | 132.04 |
| 4 | 131.13 |
| 8 | 119.75 |
| 5 | 101.60 |
| 2 | 71.97 |
| 11, 13 | 41.85 |
| 14 | 35.55 |
| 10 | 35.55 |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.
Electrospray ionization (ESI-MS) is a soft ionization technique often employed for the analysis of organic molecules. nih.gov It allows for the generation of intact molecular ions, and tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns, providing further structural information. nih.govnih.gov The fragmentation pathways can help to elucidate the connectivity of the atoms within the molecule. nih.govnih.gov
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present. The pyrrolidine-2,4-dione ring system is expected to have specific UV absorption characteristics. The synthesis of related pyrrolidine-2,5-dione derivatives has been characterized using their spectroscopic data. nih.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for verifying the purity of this compound and for separating it from any starting materials, byproducts, or enantiomeric impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. By using a suitable stationary phase and mobile phase, it is possible to separate the target compound from any impurities. Chiral HPLC, in particular, is vital for confirming the enantiomeric purity of the (S)-isomer. The use of chiral stationary phases, such as those based on amylose, allows for the separation of enantiomers. nih.gov The development of enantioselective HPLC methods is critical for ensuring the stereochemical integrity of chiral compounds. nih.gov
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While direct GC analysis of this compound can be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to enhance its volatility. More commonly, GC is utilized in the analysis of precursors or related compounds in the synthesis pathway.
In the broader context of analyzing complex organic mixtures that may contain tetramic acid derivatives, comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-ToF-MS) offers unparalleled separation and identification capabilities. nih.gov This technique would be highly applicable for identifying this compound within a complex matrix, such as a natural product extract or a reaction mixture. Online derivatization, for example with tetramethylammonium (B1211777) hydroxide (B78521), can be integrated into the GC inlet to methylate polar functional groups, thereby improving chromatographic performance. nih.gov
For routine monitoring of synthetic reactions, a standard GC setup is often sufficient. The specific conditions, such as the type of capillary column and temperature programming, would be optimized based on the volatility and polarity of the analytes.
Table 1: Representative GC Parameters for Analysis of Related Organic Compounds
| Parameter | Value |
| Instrument | Shimadzu GC-17A or equivalent |
| Column | Capillary HP-PONA (50 m x 0.2 mm, 0.5 µm film thickness) researchgate.net |
| Column Temperature Program | 40°C (hold 5 min), then ramp at 7°C/min to 200°C researchgate.net |
| Injector Temperature | 250°C researchgate.net |
| Detector Temperature | 200°C (for FID) researchgate.net |
| Carrier Gas | Helium or Hydrogen |
| Injection Volume | 0.1 - 1.0 µL researchgate.net |
| Split Ratio | 120:1 researchgate.net |
This table provides typical parameters used for analyzing complex hydrocarbon mixtures, which can be adapted for methods involving precursors to this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective tool for monitoring the progress of organic reactions, identifying compounds, and determining purity. scientificlabs.co.ukmerckmillipore.com For this compound, TLC is an indispensable technique during its synthesis and purification. acs.orgacs.org
The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). khanacademy.org The polarity of the mobile phase is adjusted to achieve optimal separation of the desired compound from starting materials, byproducts, and other impurities.
Visualization of the spots on the TLC plate can be achieved under UV light if the compound is UV-active. nih.gov Alternatively, various staining reagents can be used. A common visualization agent is a vanillin-sulfuric acid solution, which upon heating, reveals the spots. nih.gov
Table 2: Typical TLC System for Tetramic Acid Derivatives
| Component | Description |
| Stationary Phase | Silica gel 60 F254 plates scientificlabs.co.uk |
| Mobile Phase | A mixture of non-polar and polar solvents, e.g., n-Hexane/Ethyl acetate (B1210297) (e.g., 5:3 v/v) scientificlabs.co.uk |
| Sample Application | Applied as a small spot or band near the bottom of the plate |
| Development | In a sealed chamber saturated with the mobile phase vapor merckmillipore.com |
| Visualization | UV light (254 nm); Staining with reagents like vanillin/H₂SO₄ and heating nih.gov |
Chiral Analytical Methods for Enantiomeric Purity Determination
Establishing the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov Chiral analytical methods are employed to separate and quantify the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. chromatographyonline.com This can be achieved in two ways:
Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. libretexts.org CSPs based on macrocyclic antibiotics, such as eremomycin, have proven effective for separating enantiomers of amino acids and their derivatives. researchgate.net
Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. libretexts.org
Gas Chromatography (GC) on a chiral column is another effective method, particularly for volatile compounds. nih.govlibretexts.org A Chiraldex G-TA chiral stationary phase, for example, is highly effective for the enantioselective analysis of chiral amines and alcohols, which could be precursors or derivatives of the target compound. nih.gov
The enantiomeric excess (e.e.) is a measure of the purity of the chiral sample and is a key parameter determined by these methods.
Derivatization Strategies for Enhanced Analytical Detection and Specificity
Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. mdpi.com For this compound, derivatization can be employed to:
Enhance volatility for GC analysis.
Improve separation of enantiomers by forming diastereomers. nih.gov
Increase detection sensitivity , especially for techniques like HPLC-MS/MS. nih.govresearchgate.net
A common strategy for chiral amines and carboxylic acids involves reacting them with a chiral derivatization reagent (CDR). For instance, a novel reagent, (S)-1-(5-(4-methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ), has been used for the ultrasensitive detection of chiral amines. nih.gov Similarly, reagents like (S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate can be used to label amino acids for sensitive UPLC-MS/MS analysis. researchgate.net These strategies generate diastereomeric derivatives that can be easily separated by reversed-phase chromatography and detected with high sensitivity.
Table 3: Examples of Derivatization Reagents and Applications
| Reagent | Target Analyte | Purpose | Analytical Technique |
| (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ) | Chiral amines | Enantioseparation and enhanced detection nih.gov | HPLC-MS/MS |
| (S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate | Chiral amines and amino acids | Enantioseparation and sensitive detection researchgate.net | UPLC-MS/MS |
| 1-Methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine (APy-PPZ) | Chiral carboxylic acids | Enantioseparation researchgate.net | HPLC |
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net For chiral molecules like this compound, single-crystal X-ray diffraction analysis provides unambiguous proof of its molecular structure, including the bond lengths, angles, and, most importantly, the absolute stereochemistry of the chiral center. nih.gov
The process involves growing a suitable single crystal of the compound, which can be achieved through methods like slow evaporation from a solvent such as acetone. The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, which reveals the precise arrangement of atoms in the crystal lattice. nih.gov This technique was crucial in establishing the absolute configurations of new tetramic acid derivatives isolated from natural sources. nih.gov
Table 4: Representative Crystallographic Data for a Related Pyrrolidine-2,5-dione Structure
| Parameter | Value |
| Crystal System | Orthorhombic nih.gov |
| Space Group | Pbca nih.gov |
| Radiation Source | Mo Kα (λ = 0.7107 Å) nih.gov |
| Temperature | 135 K nih.gov |
| Refinement Method | Full-matrix least-squares on F² nih.gov |
This data is for the parent compound Pyrrolidine-2,5-dione and illustrates the type of information obtained from an X-ray crystallographic study.
Potential Research Applications and Future Directions
Development of Novel Therapeutic Agent Candidates
The unique structural features of (S)-5-Isobutylpyrrolidine-2,4-dione make it a versatile starting point for the development of new therapeutic agents. Researchers are actively investigating its potential and that of its analogs across several key areas of medicine.
Antibacterial Agents
The pyrrolidine-2,4-dione (B1332186) core has shown considerable promise in the fight against bacterial infections. Studies on various derivatives have demonstrated their ability to inhibit bacterial growth. For instance, certain pyrrolidine-2,4-dione derivatives have been shown to be effective against a range of bacteria. nih.govrsc.org The introduction of different functional groups to the pyrrolidine-2,4-dione ring can significantly influence the antibacterial spectrum and potency. For example, some derivatives have displayed moderate to low antimicrobial activities with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 128 µg/mL against various bacterial strains. nih.gov
Research into related structures, such as 5-arylidene-thiazolidine-2,4-dione derivatives, has also yielded promising results, with some compounds showing strong activity against Gram-positive bacteria with MIC values between 2 and 16 µg/mL. nih.govnih.gov These findings suggest that the pyrrolidine-2,4-dione scaffold, including the (S)-5-isobutyl variant, is a valuable template for designing new antibacterial drugs. Future work will likely focus on synthesizing and screening a wider range of analogs to identify compounds with improved efficacy and a broader spectrum of activity.
Antitumor and Antiproliferative Agents
The potential of pyrrolidine-2,4-dione derivatives as anticancer agents is another active area of investigation. nih.gov Research has shown that certain substituted pyrrolidinones can inhibit the growth of tumor cells. nih.gov For example, studies on 5-substituted 3-(1'-anilinoethylidene)pyrrolidine-2,4-diones have demonstrated their antitumor activity in experimental models. nih.gov
Furthermore, the isobutyl group present in this compound is a feature seen in other compounds with anti-inflammatory and potentially antiproliferative properties. For instance, derivatives of 2-(4-isobutylphenyl)propanoic acid have been synthesized and evaluated for such activities. nih.gov The antiproliferative activity of related heterocyclic compounds, such as imidazolidine-2,4-dione analogs, has also been reported, with some compounds showing significant potency against breast cancer cell lines. researchgate.net These findings underscore the potential of the pyrrolidine-2,4-dione scaffold in the development of new cancer therapies.
Table 1: Antiproliferative Activity of Selected Pyrrolidine-2,4-dione Analogs
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Analog 3f | MCF-7 | 4.4 |
| Analog 3j | MCF-7 | 5.2 |
| 5-Fluorouracil | MCF-7 | 15.2 |
Data sourced from a study on aplysinopsin analogs with an imidazolidine-2,4-dione core, a related structure to pyrrolidine-2,4-dione. researchgate.net
Anti-inflammatory Agents
Chronic inflammation is a key factor in many diseases, and there is a continuous search for new and effective anti-inflammatory drugs. The isobutylphenyl moiety, a component related to the isobutyl group in this compound, is a well-known feature of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Researchers have synthesized and tested derivatives of 2-(4-isobutylphenyl)propanoic acid, demonstrating significant anti-inflammatory and analgesic properties with reduced ulcerogenic effects compared to ibuprofen. nih.gov For instance, compounds 4i and 5f from one study showed 89.50% and 88.88% inhibition of paw edema, respectively, which is comparable to ibuprofen's 90.12% inhibition. nih.gov This suggests that incorporating the isobutyl group into a pyrrolidine-2,4-dione framework could lead to the discovery of novel anti-inflammatory agents.
Design of Chemical Probes for Biological Systems
Beyond direct therapeutic applications, this compound and its derivatives have the potential to be developed into chemical probes. These tools are invaluable for studying biological systems and elucidating the mechanisms of action of various cellular processes. The pyrrolidine-2,4-dione scaffold can be modified to incorporate reporter groups, such as fluorescent tags or biotin, allowing for the visualization and tracking of their interactions with specific proteins or enzymes within a cell. This can provide crucial insights into disease pathways and help identify new drug targets.
Future Prospects in Synthetic Methodologies for this compound Analogues
The exploration of the full potential of this compound is dependent on the development of efficient and versatile synthetic methods for its analogs. nih.gov Future research in this area will likely focus on creating stereoselective synthetic routes that allow for the precise control of the stereochemistry at the 5-position of the pyrrolidine (B122466) ring, which is often crucial for biological activity. nih.gov The development of combinatorial chemistry approaches could also accelerate the synthesis of large libraries of pyrrolidine-2,4-dione derivatives, enabling high-throughput screening for various biological activities.
Advanced Computational Approaches in Pyrrolidine-2,4-dione Research
Computational modeling and in silico studies are becoming increasingly important in drug discovery and development. nih.govresearchgate.net These methods can be used to predict the biological activity of this compound analogs, understand their structure-activity relationships (SAR), and guide the design of new compounds with improved properties. rsc.org Molecular docking studies can predict how these molecules bind to their target proteins, while quantitative structure-activity relationship (QSAR) models can correlate the chemical structure of the compounds with their biological activity. nih.govrsc.org These computational approaches can significantly streamline the drug discovery process, saving time and resources.
Exploration of New Biological Targets and Mechanisms for this compound
Extensive research into the specific biological targets and mechanisms of action for the chemical compound this compound has not yielded significant publicly available data. Scientific literature and databases primarily feature studies on related, but structurally distinct, classes of compounds such as pyrrolidine-2,5-diones and thiazolidine-2,4-diones.
While research on these related compounds provides a broad context for the potential bioactivity of the pyrrolidine-2,4-dione scaffold, there is a notable absence of specific studies focused on the this compound isomer. This suggests that this particular compound may be a novel area of investigation or a compound that has not been the subject of extensive biological screening and mechanism of action studies.
Future research endeavors would be necessary to elucidate the specific biological targets of this compound. Such studies would likely involve high-throughput screening against various receptor and enzyme panels, followed by more detailed mechanistic studies to understand its mode of action at the molecular level. Without such dedicated research, any discussion of its potential therapeutic applications or biological roles would be purely speculative.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-5-Isobutylpyrrolidine-2,4-dione, and how can enantiomeric purity be ensured?
- Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., asymmetric hydrogenation or enzymatic resolution) is recommended. For example, analogous pyrrolidine-2,4-dione derivatives have been synthesized with yields exceeding 89% by employing stereoselective cyclization or nucleophilic substitution under anhydrous conditions . Enantiomeric purity can be confirmed via chiral HPLC or circular dichroism (CD) spectroscopy, as demonstrated in studies of structurally related imidazolidinone compounds .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of H/C NMR (to verify stereochemistry and substituent positions), high-resolution mass spectrometry (HRMS), and X-ray crystallography (for absolute configuration determination) is essential. Elemental analysis should match theoretical values within ±0.3% deviation . Purity can be assessed via reverse-phase HPLC with UV detection at 210–254 nm .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous pyrrolidinone derivatives, which recommend using nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks. In case of exposure, rinse skin with water for 15 minutes and consult a physician .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Cross-validation using multiple assays (e.g., MTT for cytotoxicity , agar diffusion for antimicrobial activity ) is critical. Contradictions may arise from stereochemical variations; re-evaluate enantiomer-specific activity via chiral separation techniques. Computational docking studies can further clarify target interactions .
Q. What strategies enhance yield and scalability in the synthesis of this compound?
- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) based on analogous thiazolidine-2,4-dione syntheses . For large-scale production, consider flow chemistry to improve mixing efficiency and reduce side reactions. Catalyst recycling (e.g., immobilized enzymes) may also improve cost-effectiveness .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological activity?
- Methodological Answer : Introduce substituents at the 5-isobutyl or 2,4-dione positions to modulate electronic and steric effects. For example, fluorination or alkyl chain elongation in related compounds improved antiviral activity by 30–50% . Use QSAR models to predict binding affinity to targets like viral polymerases or kinases .
Q. What methodologies are effective for studying the enzyme inhibition mechanisms of this compound?
- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (). Fluorescent probes or isothermal titration calorimetry (ITC) can quantify binding thermodynamics. For mechanistic insights, conduct molecular dynamics simulations to map interactions with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
